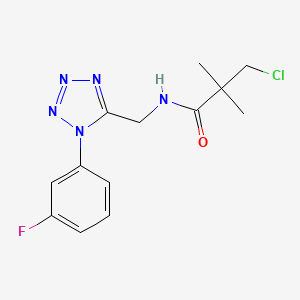
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a tetrazole ring, a fluorophenyl group, and a chlorinated amide moiety. These structural features contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Chlorination: The resulting tetrazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Amidation: The chlorinated tetrazole derivative is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and fluorophenyl group are key structural features that enable it to bind to target proteins or enzymes, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide: Similar structure but with a different position of the fluorine atom on the phenyl ring.
3-chloro-N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
3-chloro-N-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide lies in its specific combination of structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN5O/c1-13(2,8-14)12(21)16-7-11-17-18-19-20(11)10-5-3-4-9(15)6-10/h3-6H,7-8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYJBYLFLRWHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
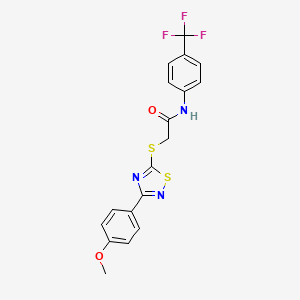
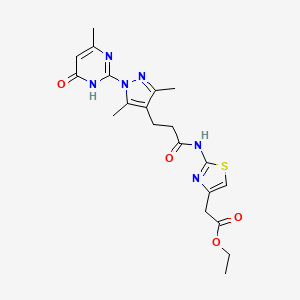
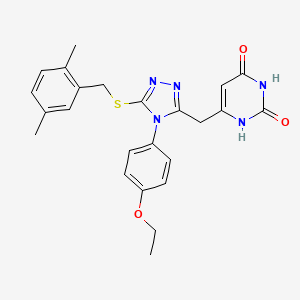
![2,4-difluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2619902.png)
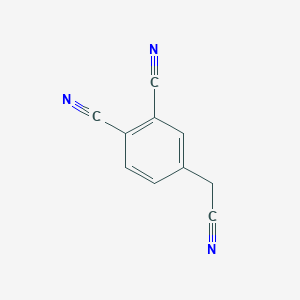
![4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2619905.png)
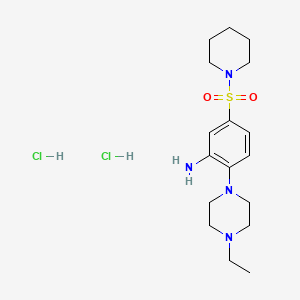
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2619907.png)
![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide](/img/structure/B2619909.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2619912.png)
![4-{[(4-Aminophenyl)carbonyl]amino}butanoate](/img/structure/B2619913.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(cyanomethyl)propanamide](/img/structure/B2619914.png)
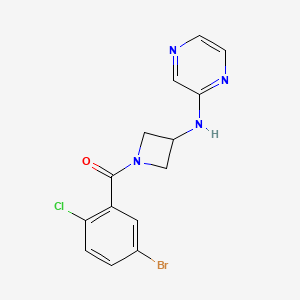
![7-(4-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2619918.png)
